3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Overview
Description
“3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a compound that contains a cyclobutane ring, a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring provides a rigid, three-dimensional structure, while the carboxylic acid, hydroxyl, and chlorophenyl groups contribute to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid and hydroxyl groups are capable of participating in acid-base reactions, while the benzene ring can undergo electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .
Scientific Research Applications
Photochemical Reactivity in the Crystalline Phase
The photochemical reactivity of chloro-substituted trans-stilbene carboxylic acids and their derivatives, including compounds structurally related to 3-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, has been studied. These compounds, when excited at the longest wavelength absorption band, predominantly undergo dimerization, forming substituted cyclobutane systems. The study focuses on the photoreactivity and the configuration of product molecules, influenced by molecular structure and packing modes in the crystalline phase (Brune et al., 1994).
Synthesis of Hydroxy Derivatives and Stereochemistry
The synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, structurally related to the compound , demonstrates the use of highly selective photochemical reactions. These processes, involving [2 + 2]-photocycloaddition reactions and consecutive regioselective steps, highlight the importance of stereochemistry and endo-selectivity in the synthesis of cyclobutane derivatives (Chang et al., 2018).
Improved Synthesis Techniques and Radioisotope Labeling
The compound 1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), closely related to the chemical , has seen improvements in its precursor synthesis and has been used in tumor imaging with positron emission tomography. The high stereoselectivity and suitability for large-scale preparations, coupled with an automated radiosynthesis technique, demonstrate the compound's potential in medical imaging applications (McConathy et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBXWHHAZRVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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